molecular formula C15H18ClN3O4S B2401795 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-65-7

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2401795
CAS No.: 942006-65-7
M. Wt: 371.84
InChI Key: WXFNLZHOHXOZKQ-UHFFFAOYSA-N
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Description

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:

  • An ethyl substituent at the 3-position, influencing steric and metabolic stability.

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNLZHOHXOZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The spirocyclic 1,3,8-triazaspiro[4.5]decane-2,4-dione backbone is typically constructed via cyclocondensation reactions. A widely cited approach involves reacting urea , diethyl oxalate , and ammonium carbonate in anhydrous methanol under reflux conditions. Sodium acts as a base to deprotonate intermediates, facilitating nucleophilic attack and cyclization. For the target compound, 3-ethyl substitution is introduced during the intermediate reaction phase using 2-(ethylamino)acetaldehyde , which alkylates the spirocyclic nitrogen.

Reaction Conditions:

  • Temperature: 25–30°C (primary reaction), 40–50°C (secondary reaction)
  • Solvent: Methanol (recyclable, non-participatory)
  • Catalyst: Potassium ferricyanide (0.05–0.10 molar ratio)

Sulfonylation of the Spirocyclic Intermediate

The 3-chlorophenylsulfonyl group is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts sulfonylation. Patent data suggests treating the spirocyclic intermediate with 3-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). This step requires precise stoichiometry to avoid over-sulfonylation.

Key Parameters:

  • Molar Ratio: 1:1.1–1.3 (spirocyclic intermediate to sulfonyl chloride)
  • Reaction Time: 2–3 hours
  • Yield: 68–72% after purification

Optimized Synthetic Routes

Two-Step Industrial Synthesis

Large-scale production employs a two-step process to enhance cost efficiency:

Step 1: Synthesis of 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • Reactants: Urea (1.1 eq), diethyl oxalate (1 eq), ammonium carbonate (0.5–1 eq), 2-(ethylamino)acetaldehyde (1.5–2 eq)
  • Solvent: Methanol (recycled post-reaction)
  • Purity: ≥95% after recrystallization

Step 2: Sulfonylation with 3-chlorobenzenesulfonyl chloride

  • Conditions: DCM, 0°C to room temperature, triethylamine (2.5 eq)
  • Workup: Aqueous NaHCO₃ wash, column chromatography (silica gel, ethyl acetate/hexane)
  • Yield: 70–75%

One-Pot Methodologies

Emerging protocols consolidate spirocyclization and sulfonylation into a single reactor, reducing purification steps. For example, in situ generation of the sulfonyl chloride from 3-chlorobenzenesulfonic acid and thionyl chloride allows sequential reactions without intermediate isolation.

Advantages:

  • Time Savings: 30% reduction in total synthesis time
  • Solvent Use: 40% less DCM required
  • Yield: Comparable to two-step methods (68–70%)

Critical Reaction Parameters

Solvent Selection

Methanol’s role as a non-participatory solvent in spirocyclic core formation is well-documented. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to undesired side reactions with sulfonyl chlorides.

Table 1: Solvent Impact on Sulfonylation Yield

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 72 98
THF 7.52 65 95
Acetonitrile 37.5 58 93

Stoichiometric Optimization

Excess sulfonyl chloride (1.2–1.3 eq) ensures complete substitution while minimizing dimerization by-products. The molar ratio of 2-(ethylamino)acetaldehyde to diethyl oxalate (1.5–2:1) directly affects ethyl group incorporation efficiency.

Table 2: Reagent Ratios and Product Outcomes

Diethyl Oxalate (eq) 2-(Ethylamino)acetaldehyde (eq) Yield (%) Purity (%)
1.0 1.5 68 94
1.0 2.0 75 97
1.0 2.5 73 96

Industrial-Scale Adaptations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and mixing efficiency, particularly during exothermic sulfonylation. A patent-pending configuration achieves 85% conversion in 15 minutes, compared to 2 hours in batch mode.

Solvent Recycling

Methanol recovery via fractional distillation reduces waste and raw material costs by 20–25%. Industrial plants report annual savings of $120,000–$150,000 through closed-loop solvent systems.

Challenges and Mitigation Strategies

By-Product Formation

Common by-products include:

  • Bis-sulfonylated derivatives (5–8% yield): Addressed by strict stoichiometric control.
  • Ethyl group oxidation products : Minimized using inert atmospheres (N₂ or Ar).

Purification Difficulties

The compound’s high polarity complicates crystallization. Gradient elution chromatography (hexane → ethyl acetate) achieves ≥98% purity, albeit with 10–12% product loss.

Chemical Reactions Analysis

Types of Reactions

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C13_{13}H14_{14}ClN3_{3}O2_{2}S
  • Molecular Weight : 303.78 g/mol

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to act as a delta opioid receptor agonist. This interaction may lead to significant effects on pain management and inflammation control.

Pharmacology

Research focuses on how this compound interacts with various receptors in the body, particularly delta opioid receptors. Studies have shown that it may modulate pain pathways, providing insights into new analgesic drugs.

Biological Studies

The compound is utilized in cellular studies to understand its effects on signaling pathways and cellular processes. Its ability to influence enzyme activity makes it a candidate for further exploration in biological research.

Erythropoiesis Stimulation

One of the notable applications of this compound is its role in stimulating erythropoiesis through the upregulation of erythropoietin (EPO). This has implications for treating anemia and other blood-related disorders.

Uniqueness of 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This compound stands out due to its specific structural features and potential as a delta opioid receptor agonist, differentiating it from other compounds that may target different receptors or exhibit varying biological activities.

Mechanism of Action

The mechanism by which 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

CWHM-123 (8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

  • Structural Differences :
    • Replaces the 3-chlorophenylsulfonyl group with a 5-chloro-2-hydroxybenzyl moiety.
    • Features a bulkier isopentyl group at the 1-position vs. the ethyl group in the target compound.
  • Activity :
    • IC50 of 0.310 µM against Plasmodium falciparum 3D7 (chloroquine-sensitive) and equivalent potency against the chloroquine-resistant Dd2 strain .
  • Key Insight : The hydroxybenzyl group in CWHM-123 may enhance antimalarial efficacy through hydrogen bonding, whereas the sulfonyl group in the target compound could improve solubility or metabolic stability .

CWHM-505 (4,5-Dichloro analog of CWHM-123)

  • Structural Differences :
    • Additional chlorine substitution on the benzyl ring.
  • Activity :
    • IC50 of 0.099 µM against P. falciparum 3D7, highlighting the role of halogenation in boosting potency .

Anticancer Spirocyclic Derivatives

TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

  • Structural Differences :
    • Substitutes the 3-chlorophenylsulfonyl group with a benzyl moiety.
  • Activity :
    • Inhibits migration and invasion in PC3 prostate cancer cells by targeting focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) .
  • Key Insight : The benzyl group in TRI-BE may facilitate hydrophobic interactions with cellular targets, while the sulfonyl group in the target compound could alter electron distribution for enhanced binding .

Neuropharmacological Derivatives

SCH23390 (R)-(+)-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Structural Differences: Non-spirocyclic benzazepine core vs. the triazaspirodecane scaffold.
  • Activity :
    • Dopamine D1 receptor antagonist (0.5 mg/kg dose) used in cocaine addiction studies .
  • Key Insight : The spirocyclic architecture of the target compound may reduce off-target effects compared to SCH23390’s flexible benzazepine structure .

Radiolabeled Analogs

[18F]N-Methylspiroperidol

  • Structural Differences :
    • Contains a fluorophenyl group and a 4-oxobutyl chain.
  • Activity :
    • Radiolytic decomposition observed at high specific activities (10–25% purity loss/hour), limiting utility .
  • Key Insight : The target compound’s sulfonyl group may confer greater stability under similar conditions compared to the fluorinated analog .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Potency (IC50/EC50) Reference
Target Compound 1,3,8-Triazaspiro[4.5]decane 3-Chlorophenylsulfonyl, ethyl Under investigation N/A
CWHM-123 1,3,8-Triazaspiro[4.5]decane 5-Chloro-2-hydroxybenzyl, isopentyl Antimalarial 0.310 µM
CWHM-505 1,3,8-Triazaspiro[4.5]decane 4,5-Dichloro-2-hydroxybenzyl, isopentyl Antimalarial 0.099 µM
TRI-BE 1,3,8-Triazaspiro[4.5]decane Benzyl Anticancer Not specified
SCH23390 Benzazepine Chloro, hydroxy, phenyl Dopamine D1 antagonism 0.5 mg/kg efficacy
[18F]N-Methylspiroperidol 1,3,8-Triazaspiro[4.5]decane Fluorophenyl, 4-oxobutyl Radiolytic instability N/A

Key Research Findings

Substituent Impact on Activity :

  • Chlorine atoms enhance antimalarial potency (e.g., CWHM-505 vs. CWHM-123) .
  • Sulfonyl groups may improve solubility and metabolic stability compared to benzyl or hydroxybenzyl moieties .

Spirocyclic Advantage : The rigid spirocyclic core improves selectivity by restricting conformational flexibility, as seen in TRI-BE’s anticancer activity .

Synthetic Feasibility : Microwave-assisted synthesis (e.g., for compound 84 in ) enables high-yield production of complex spirocyclic derivatives .

Biological Activity

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a triazaspiro structure. Its molecular formula is C13H16ClN3O2SC_{13}H_{16}ClN_3O_2S, with a molecular weight of approximately 305.80 g/mol. The presence of a sulfonyl group and a chlorophenyl moiety contributes to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of prolyl hydroxylase domain enzymes (PHDs). These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting PHDs, this compound can enhance erythropoietin (EPO) production, making it a candidate for treating anemia.

Biological Activity Summary

Biological Activity Description
EPO Upregulation Induces erythropoietin production through PHD inhibition .
Antitumor Activity Potential effects on tumor growth inhibition due to modulation of HIF pathways .
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines in vitro .
Neuroprotective Effects Preliminary studies suggest potential neuroprotective properties .

Case Studies and Research Findings

  • Erythropoietin Production : A study demonstrated that spirohydantoins, including derivatives like this compound, significantly increased EPO levels in preclinical models. This effect was attributed to the inhibition of PHD enzymes, leading to enhanced HIF stability and activity .
  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of HIF pathways that are often upregulated in tumors .
  • Neuroprotection : Emerging research suggests that compounds within the triazaspiro class may offer neuroprotective benefits by modulating oxidative stress pathways and reducing neuronal apoptosis in models of neurodegenerative diseases .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Initial toxicity studies indicate manageable safety profiles at therapeutic doses; however, further investigations are necessary to fully understand the long-term effects and potential side effects associated with this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-((3-chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodology : The compound can be synthesized via sulfonylation of a spirodione precursor. A common approach involves reacting 8-amino-3-ethyl-1,3-diazaspiro[4.5]decane-2,4-dione with 3-chlorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction typically proceeds at room temperature for 16 hours, followed by purification via silica column chromatography with DCM/methanol (9:1) as the eluent .
  • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like over-sulfonylation.

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, and β = 94.46° have been reported for analogous spirodione derivatives. Hydrogen bonding between the sulfonyl group and adjacent nitrogen atoms stabilizes the spiro conformation .
  • Key Considerations : SC-XRD data can guide molecular docking studies by revealing steric and electronic features critical for target binding.

Q. What pharmacological activities have been reported for structurally related spirodione derivatives?

  • Findings : Analogous compounds, such as 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, exhibit antidiabetic activity by modulating glucose uptake pathways. In vivo studies in rodent models showed significant reductions in blood glucose levels (e.g., ~40% at 50 mg/kg doses) .
  • Methodological Note : Evaluate bioactivity using glucose tolerance tests and insulin sensitivity assays while controlling for metabolic variability in animal models.

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Approach : Systematically modify substituents on the phenylsulfonyl and ethyl groups. For example:

  • Replace the 3-chlorophenyl group with 4-fluorophenyl to assess electronic effects on target binding .
  • Vary the alkyl chain length (e.g., propyl vs. ethyl) to study steric interactions .
    • Data Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., α-glucosidase) to quantify SAR trends. Contradictions in activity profiles (e.g., enhanced potency but reduced solubility) must be resolved via logP calculations and molecular dynamics simulations .

Q. What analytical techniques are recommended for purity assessment and metabolite identification?

  • Methodology :

  • HPLC-MS : Employ Chromolith® columns with a gradient of acetonitrile/water (0.1% formic acid) for high-resolution separation. Monitor m/z 357.82 [M+H]⁺ for the parent compound .
  • NMR Spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm spirocyclic connectivity and sulfonyl group orientation .
    • Validation : Cross-validate results with spiked samples and certified reference materials to address batch-to-batch variability.

Q. How should researchers resolve contradictions in reported biological data (e.g., antidiabetic vs. anticonvulsant activity)?

  • Case Study : reports antidiabetic activity, while highlights anticonvulsant effects in analogous spirodiones. To reconcile this:

Perform target-specific assays (e.g., PPAR-γ binding for diabetes vs. GABA receptor modulation for seizures).

Compare pharmacokinetic properties (e.g., blood-brain barrier penetration) using Caco-2 cell models .

  • Statistical Tools : Use ANOVA to identify significant differences in dose-response curves across studies.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structure data (PDB ID: N/A) to simulate binding to α-glucosidase or NMDA receptors. Focus on sulfonyl-oxygen interactions with catalytic lysine residues .
  • QSAR Modeling : Train models on spirodione derivatives with reported IC₅₀ values to predict novel analogs’ potency .
    • Limitations : Address force field inaccuracies by refining partial charge assignments via DFT calculations (e.g., B3LYP/6-31G* level).

Q. What safety and toxicity considerations are critical for handling this compound?

  • Guidelines :

  • Acute Toxicity : While no direct data exists for this compound, structurally similar azaspiro derivatives show LD₅₀ > 500 mg/kg in rodents. Conduct Ames tests for mutagenicity .
  • Handling : Use fume hoods, nitrile gloves, and P2 respirators to prevent inhalation/contact. Store at 2–8°C under nitrogen to prevent hydrolysis .

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